methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate
Overview
Description
“Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate” is a chemical compound that belongs to the class of indazole derivatives . Indazole derivatives represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry .
Synthesis Analysis
Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide . The catalyst plays the key role in the formation of C-N and N-N bonds. This method has a broad substrate scope with a high tolerance for various functional groups .Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .Scientific Research Applications
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Synthesis of Indazoles
- Field : Organic Chemistry
- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles .
- Methods : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- Results : This review article gives a brief outline of optimized synthetic schemes with relevant examples .
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Biological Potential of Indole Derivatives
- Field : Medicinal Chemistry
- Application : Indole derivatives show various biologically vital properties . They are important types of molecules and natural products and play a main role in cell biology .
- Methods : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
- Results : Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
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Phosphoinositide 3-Kinase δ Inhibitors
- Field : Pharmacology
- Application : Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
- Methods : The development of these inhibitors involves the synthesis of indazoles via transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- Results : The development of these inhibitors has led to the creation of new therapeutic options for respiratory diseases .
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Antiviral, Anti-inflammatory, Anticancer, Anti-HIV, Antioxidant, Antimicrobial, Antitubercular, Antidiabetic, Antimalarial, Anticholinesterase Activities
- Field : Medicinal Chemistry
- Application : Indole derivatives, which include indazoles, possess various biological activities . They have been used in the treatment of a wide range of conditions, including viral infections, inflammation, cancer, HIV, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, and cholinesterase-related conditions .
- Methods : The application of indole derivatives involves their synthesis and subsequent testing in relevant biological models .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
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Antihypertensive, Antidepressant, and Anti-inflammatory Activities
- Field : Medicinal Chemistry
- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, antidepressant, and anti-inflammatory agents .
- Methods : The development of these applications involves the synthesis of indazoles via transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- Results : Several recently marketed drugs contain the indazole structural motif .
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Antibacterial Agents
- Field : Microbiology
- Application : Indazole-containing heterocyclic compounds are used as antibacterial agents .
- Methods : The development of these antibacterial agents involves the synthesis of indazoles via transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- Results : These antibacterial agents have shown effectiveness in combating bacterial infections .
Safety And Hazards
Future Directions
Given the broad spectrum of pharmacological activities exhibited by indazole scaffolds, numerous methods have been developed to construct these heterocycles with better biological activities . Future research will likely focus on the development of new synthetic methods and the discovery of new biological activities of indazole derivatives .
properties
IUPAC Name |
methyl 5-bromo-2-methylindazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12-13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDUHXBFBLGWMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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